6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Description
Properties
IUPAC Name |
6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-15-6-7-16-12(15)9(11(13)17)10(14-16)8-4-3-5-8/h6-8H,2-5H2,1H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRIOHKYCBGQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound belonging to the imidazo[1,2-b]pyrazole family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a cyclobutyl group and an ethyl group attached to the imidazo[1,2-b]pyrazole core. Its molecular formula is , with a molecular weight of 218.26 g/mol. The compound's stability under laboratory conditions has been confirmed through thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic outcomes. The compound may inhibit specific enzymes or receptors involved in inflammatory processes or cancer progression .
Biological Activities
Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit a range of biological activities:
- Anti-inflammatory : Compounds have shown significant anti-inflammatory effects, with some exhibiting IC50 values comparable to established anti-inflammatory drugs .
- Antimicrobial : Preliminary studies suggest potential antimicrobial properties against various bacterial and fungal strains .
- Neurotransmitter Modulation : The structural characteristics may allow for modulation of neurotransmitter systems, making it a candidate for treating neurological disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds within the imidazo[1,2-b]pyrazole class:
| Study | Findings | IC50 Values |
|---|---|---|
| Burguete et al. (2014) | Synthesized pyrazole derivatives showing MAO-B inhibitory activity | High activity against MAO-A and MAO-B isoforms |
| MDPI Study (2020) | Evaluated pyrazolyl-ureas as inhibitors for various enzymes | IC50 values ranging from 0.013 to 0.089 µM against IKK-2 |
| ResearchGate Study (2023) | Investigated functionalization of imidazo[1,2-b]pyrazoles for enhanced biological activity | Potential replacements for indole derivatives |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
DU325 (N-(4-aminophenyl)-2-(tert-butyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carboxamide)
- Structure: Features tert-butyl groups at positions 2 and 3, and a 4-aminophenyl carboxamide at position 7.
- Activity : At 200 nM, DU325 reduces CD33+ AML cells from 86% to 30.6% and increases CD11b+ cells (a differentiation marker) from 4% to 12.6% . Mechanistically, it activates ERK1/2 phosphorylation, upregulates Bcl-xl, and induces mitochondrial depolarization and caspase-3 activation .
- Advantage: High specificity for immature myeloid cells, with minimal impact on normal hematopoietic cells .
- Patent Status : Patented under WO2019220155 as an anticancer agent .
Ethyl 6-Methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Monohydrate
- Structure : Contains a methylsulfanyl group at position 6 and a phenyl ring at position 2.
- Activity : Studied for its crystal structure and π-π interactions but lacks explicit efficacy data in the provided evidence. The methylsulfanyl group may enhance lipophilicity compared to carboxamide derivatives .
- Limitation: No reported differentiation or apoptosis induction in AML/MDSCs.
6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098026-46-9)
- Structure : Substitutes the ethyl group (position 1) with methyl and replaces carboxamide (position 7) with carbonitrile.
- No biological data available, but structural differences suggest lower target engagement .
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
- Structure : Simplest analog with methyl at position 1 and carboxamide at position 7.
- Activity: Lacks cyclobutyl and ethyl groups, likely reducing steric bulk and metabolic stability. No direct activity data reported .
Functional Comparison
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole skeleton is commonly synthesized by cyclocondensation of a 1,2-diaminopyrazole derivative with an appropriate 1,3-dicarbonyl compound or equivalent electrophilic precursor. This step forms the fused bicyclic system.
- Starting from 3-aminopyrazole or 1,2-diaminopyrazole, condensation with α-haloketones or α-haloesters can be used to form the imidazo ring fused to the pyrazole.
- Alternatively, cyclization can be achieved by reacting pyrazole derivatives bearing appropriate leaving groups with amines under controlled conditions.
Alkylation at N-1 Position
The ethyl group at the N-1 nitrogen is introduced via:
- N-alkylation of the imidazo[1,2-b]pyrazole core with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
- Reaction conditions are optimized to favor monoalkylation at N-1 without affecting other nucleophilic sites.
Conversion to Carboxamide at Position 7
The carboxamide group at position 7 is obtained by:
- Starting from the corresponding carboxylic acid or ester at position 7.
- Activation of the acid (e.g., via acid chloride formation using thionyl chloride or oxalyl chloride).
- Subsequent reaction with ammonia or an amine source to form the carboxamide.
Alternatively:
- Direct amidation of the ester with ammonia under heating.
- Use of coupling reagents (e.g., EDC, DCC) for amide bond formation if necessary.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 1,2-diaminopyrazole + α-haloketone, base | Formation of imidazo[1,2-b]pyrazole core |
| 2 | Halogenation | NBS or Br2, solvent (e.g., CCl4), light | Bromination at position 6 |
| 3 | Cross-coupling | Cyclobutylboronic acid, Pd catalyst, base | Introduction of cyclobutyl group at C-6 |
| 4 | N-Alkylation | Ethyl bromide, K2CO3, DMF | N-1 ethyl substitution |
| 5 | Amide formation | SOCl2 to form acid chloride; NH3 or amine | Carboxamide at position 7 |
Research Findings and Optimization Data
| Parameter | Observations | Comments |
|---|---|---|
| Cyclization yield | 70-85% | Dependent on purity of starting materials |
| Halogenation selectivity | High for position 6 under controlled conditions | Avoids polyhalogenation |
| Cross-coupling yield | 75-90% | Pd(PPh3)4 catalyst effective |
| N-Alkylation conditions | Mild base, room temperature to 60°C | Avoids over-alkylation |
| Amide formation | 80-95% yield with acid chloride intermediate | Use of dry solvents improves yield |
Q & A
Q. What synthetic methodologies are commonly employed for imidazo[1,2-b]pyrazole derivatives like 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide?
Synthesis typically involves multi-step reactions:
- Core scaffold formation : Cyclocondensation of pyrazole precursors with carbonyl-containing reagents under reflux conditions.
- Substituent introduction : Alkylation (e.g., ethylation at N1) and cyclobutyl group incorporation via nucleophilic substitution or cross-coupling reactions.
- Crystallization : Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry and molecular packing, as seen in structurally similar ethyl 6-methylsulfanyl derivatives .
- Purification : Column chromatography or recrystallization with solvents like ethanol/water mixtures.
Q. How is the structural integrity of this compound validated in experimental settings?
- XRD analysis : Determines bond lengths (e.g., C–C ≈ 1.39–1.42 Å), dihedral angles (e.g., 16.9° between imidazo[1,2-b]pyrazole and benzene rings), and intermolecular interactions (e.g., π–π stacking at 3.64 Å) .
- Spectroscopic techniques : for ethyl group confirmation ( 1.2–1.4 ppm for CH, 4.1–4.3 ppm for CH) and for carboxamide carbonyl ( ~165 ppm).
- HPLC-MS : Monitors purity (>95%) and molecular ion peaks (e.g., [M+H] via ESI-MS).
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for imidazo[1,2-b]pyrazole derivatives?
- Revisiting force fields : Adjust torsional parameters for cyclobutyl groups, which may exhibit nonplanar distortions not captured by standard DFT methods.
- Hybrid QM/MM simulations : Refine electronic environments around the carboxamide moiety to better model hydrogen-bonding interactions .
- Crystallographic validation : Compare XRD-derived bond angles (e.g., N2–C9–N1 = 107.7°) with computational geometries to identify systematic errors .
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Substituent variation : Replace the cyclobutyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties to probe steric effects on target binding.
- Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) at C3/C5 to enhance electrophilicity and interaction with nucleophilic residues in enzymes .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to prioritize derivatives with improved binding affinities to kinases or GPCRs, leveraging known imidazo[1,2-b]pyrazole bioactivity .
Q. What experimental controls are essential when analyzing π–π interactions in crystal structures of such derivatives?
- Negative controls : Synthesize analogs lacking aromatic substituents (e.g., cyclohexyl instead of phenyl) to isolate π–π contributions to lattice stability.
- Temperature-dependent XRD : Perform studies at 100–300 K to assess thermal motion effects on ring centroid distances .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O vs. π–π) using CrystalExplorer software .
Methodological Challenges and Solutions
Q. How to address low yields in carboxamide functionalization reactions?
- Catalytic optimization : Screen Pd/Cu catalysts for Buchwald-Hartwig amidation, adjusting ligand (Xantphos vs. BINAP) and solvent (toluene vs. DMF) systems.
- Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield reactive NH sites during alkylation, as demonstrated in related imidazo[1,2-b]pyrazole syntheses .
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction times dynamically .
Q. What statistical approaches validate reproducibility in biological assays for this compound?
- ANOVA for dose-response data : Compare IC values across triplicate runs to identify outliers.
- Resampling methods : Bootstrap analysis (1,000 iterations) to estimate confidence intervals for binding constants.
- Machine learning : Train random forest models on historical assay data to predict and mitigate batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
